molecular formula C7H2Br2ClF3 B6339768 2,3-Dibromo-5-chlorobenzotrifluoride CAS No. 1027512-84-0

2,3-Dibromo-5-chlorobenzotrifluoride

Cat. No. B6339768
CAS RN: 1027512-84-0
M. Wt: 338.34 g/mol
InChI Key: XHKRVDKJBRJYHA-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-chlorobenzotrifluoride is a fluorinated organic compound . It has a CAS Number of 1027512-84-0 and a molecular weight of 338.35 . The IUPAC name for this compound is 1,2-dibromo-5-chloro-3-(trifluoromethyl)benzene .


Molecular Structure Analysis

The InChI code for 2,3-Dibromo-5-chlorobenzotrifluoride is 1S/C7H2Br2ClF3/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H . This indicates that the compound consists of a benzene ring with bromine atoms at the 1st and 2nd positions, a chlorine atom at the 5th position, and a trifluoromethyl group at the 3rd position.

Scientific Research Applications

Environmental Studies

Researchers can use 2,3-Dibromo-5-chlorobenzotrifluoride to study the environmental impact of halogenated compounds. Its behavior in the environment, such as degradation pathways and bioaccumulation potential, can provide insights into the ecological risks posed by similar substances.

Each of these applications leverages the unique chemical structure of 2,3-Dibromo-5-chlorobenzotrifluoride, demonstrating its versatility and importance in scientific research across various fields .

properties

IUPAC Name

1,2-dibromo-5-chloro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKRVDKJBRJYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-chlorobenzotrifluoride

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